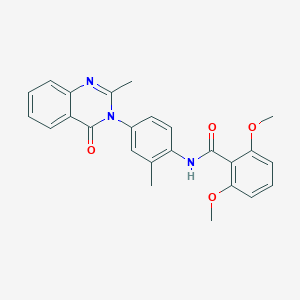

2,6-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

Beschreibung

2,6-Dimethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with two methoxy groups at the 2- and 6-positions. The benzamide moiety is linked via an amide bond to a phenyl group bearing a 2-methyl-4-oxoquinazolin-3(4H)-yl substituent. This structure combines a rigid quinazolinone heterocycle—a scaffold known for bioactivity in kinase inhibition and antimicrobial applications—with a methoxy-rich aromatic system, which often enhances solubility and target binding affinity.

Eigenschaften

IUPAC Name |

2,6-dimethoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4/c1-15-14-17(28-16(2)26-20-9-6-5-8-18(20)25(28)30)12-13-19(15)27-24(29)23-21(31-3)10-7-11-22(23)32-4/h5-14H,1-4H3,(H,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQAAWALKSBVED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=C(C=CC=C4OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Quinazolinone Moiety: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone core.

Attachment of the Phenyl Ring: The quinazolinone intermediate is then subjected to a coupling reaction with a halogenated phenyl derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Introduction of Methoxy Groups: The final step involves the methylation of the hydroxyl groups on the benzamide ring using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinone derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydroquinazolinone derivatives.

Substitution: Formation of substituted benzamides with various functional groups.

Wissenschaftliche Forschungsanwendungen

The compound exhibits significant biological activities that make it a candidate for various therapeutic applications:

-

Anticancer Activity :

- Studies have shown that derivatives of quinazoline compounds display potent anticancer properties against various cancer cell lines. The presence of specific functional groups in 2,6-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide enhances its efficacy as an anticancer agent by inhibiting cell proliferation and inducing apoptosis in cancer cells .

- Antioxidant Properties :

- Enzyme Inhibition :

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions to yield high-purity products. Various derivatives can be synthesized to explore different biological activities by modifying the side chains or functional groups attached to the core structure.

Several studies have documented the applications and effects of this compound:

- Anticancer Research : In vitro studies have shown that this compound significantly inhibits the growth of cancer cell lines. For instance, a study reported a reduction in cell viability by over 50% at certain concentrations, indicating its potential as a therapeutic agent against cancer .

- Diabetes Management : The compound has been evaluated for its ability to regulate blood sugar levels through α-glucosidase inhibition. Results indicated that it performs comparably to established antidiabetic drugs, suggesting its potential role in diabetes treatment .

Wirkmechanismus

The mechanism of action of 2,6-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds

| Compound Class | Core Structure | Key Substituents/Functional Groups | Bioactive Moieties |

|---|---|---|---|

| Target Compound | Benzamide + Quinazolinone | 2,6-Dimethoxybenzamide; 2-methylquinazolinone | Amide, quinazolinone, methoxy groups |

| Triazole Derivatives [1–15] | 1,2,4-Triazole + Sulfonylbenzene | C=S, sulfonyl, fluorophenyl | Thione, sulfonyl, halogenated aryl |

| Quinazolinone Derivatives [4l] | Fused quinazolinone dimer | Methoxyphenyl, tetrahydroquinazolinone | Quinazolinone, methoxy, alkyl chains |

| Benzamide-Thiazolidinones | Benzamide + Thiazolidinone | (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl) | Thiazolidinone, conjugated double bond |

- Quinazolinone Core: The target compound shares the 4-oxoquinazolin-3(4H)-yl group with compound 4l (), but differs in substitution: 4l features dimeric quinazolinone units with methoxyphenyl appendages, while the target compound integrates a single quinazolinone linked to a dimethoxybenzamide .

- Amide Bond Formation: The target’s benzamide group is structurally analogous to (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives (). However, the latter replaces methoxy groups with a thiazolidinone moiety, which may confer distinct electronic properties and hydrogen-bonding capabilities .

- Triazole vs. Quinazolinone: Triazole derivatives () exhibit tautomerism (thione ↔ thiol), absent in the rigid quinazolinone system of the target compound. This rigidity may enhance metabolic stability but reduce conformational flexibility for target binding .

Spectral and Physicochemical Properties

Table 3: Spectral Data for Functional Groups

| Compound Class | IR Bands (cm⁻¹) | NMR Features (1H/13C) |

|---|---|---|

| Target Compound | ~1660–1680 (C=O, amide/quinazolinone) | Methoxy signals (~3.8–4.0 ppm), quinazolinone aromatic protons |

| Triazole Derivatives [1–15] | 1243–1258 (C=S), 3150–3319 (NH) | Sulfonyl-linked aryl protons, fluorine coupling |

| Quinazolinone Derivatives [4l] | 3177 (NH), 1680–1700 (C=O) | Methoxyphenyl protons, dimeric quinazolinone shifts |

| Benzamide-Thiazolidinones | 1700–1750 (C=O, thiazolidinone) | Thiazolidinone CH=, conjugated benzamide peaks |

- The target compound’s IR spectrum would show overlapping C=O stretches for the amide and quinazolinone groups (~1660–1680 cm⁻¹), similar to the quinazolinone dimer 4l .

- Unlike triazole derivatives (), the target lacks C=S (1243–1258 cm⁻¹) or S-H (~2500–2600 cm⁻¹) bands, confirming the absence of thioamide/tautomeric systems .

Biologische Aktivität

2,6-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a complex organic compound belonging to the benzamide class. This compound is characterized by methoxy groups and a quinazolinone moiety, which contribute to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and research findings.

Chemical Structure

The IUPAC name of the compound is 2,6-dimethoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]benzamide. Its molecular formula is , with a molecular weight of approximately 429.47 g/mol. The structure features methoxy groups at positions 2 and 6 on the benzamide ring and a quinazolinone core.

The biological activity of this compound is believed to arise from its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can modulate receptor activity on cell surfaces, affecting cellular signaling.

- Gene Expression Alteration : It influences gene expression related to various biological processes.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study using the A549 human lung cancer cell line demonstrated that certain derivatives had potent inhibitory effects on cell growth. For instance, one derivative showed an IC50 value of 10.88 ± 0.82 μg/mL, indicating strong anticancer potential .

| Compound | IC50 (μg/mL) | Cell Line |

|---|---|---|

| Derivative A | 10.88 ± 0.82 | A549 |

| Derivative B | 37.23 ± 3.76 | A549 |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Various derivatives were tested against different bacterial strains, showing promising results in inhibiting bacterial growth.

Anti-inflammatory Properties

In vitro studies have reported that this compound exhibits anti-inflammatory effects by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.

Case Studies

- Anticancer Study : A study investigated the effects of synthesized derivatives on human lung cancer cells (A549). The results indicated significant growth inhibition and highlighted the potential for developing new anticancer agents based on this compound .

- Antioxidant Activity : Compounds similar in structure were evaluated for their antioxidant capabilities using DPPH assays, demonstrating their ability to scavenge free radicals effectively.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds related to this compound:

- Synthesis Methods : The synthesis typically involves multiple steps starting from anthranilic acid derivatives through cyclization and coupling reactions.

- Biological Evaluation : Various assays have been employed to assess the biological activity, including MTT assays for anticancer activity and DPPH assays for antioxidant activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing quinazolinone derivatives like 2,6-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide?

- Methodology: The synthesis typically involves multi-step reactions, starting with condensation of substituted anthranilic acids with aldehydes or ketones to form the quinazolinone core. For example, in Scheme 14 ( ), 3-(4-chlorophenyl)-6-iodo-4-oxo-3,4-dihydroquinoline-2-carbaldehyde reacts with amino or methylene-active compounds under reflux in ethanol or acetic acid. Key steps include optimizing reaction time (4–8 hours), temperature (80–100°C), and stoichiometric ratios (1:1–1:2). Post-synthesis purification via column chromatography or recrystallization is critical.

- Characterization: Melting points (e.g., 207–288°C in ) and spectroscopic techniques (¹H/¹³C NMR, FT-IR, ESI-MS) are standard for structural validation .

Q. How are spectroscopic techniques used to validate the structure of this compound?

- Approach:

- ¹H NMR: Analyze proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm) and integration ratios to confirm substituent positions.

- FT-IR: Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H stretches (~3200 cm⁻¹) from the quinazolinone and benzamide moieties .

- ESI-MS: Confirm molecular weight (e.g., exact mass matching within 5 ppm error) .

Q. What initial biological screening assays are recommended for this compound?

- Protocols:

- Anti-inflammatory testing: Use carrageenan-induced paw edema in rodent models, comparing inhibition rates (e.g., 38–73.5% activity in quinazolinone derivatives vs. Indomethacin at 78.3%) .

- Antimicrobial assays: Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s pharmacological activity?

- Strategy:

- Modify substituents: Replace methoxy groups with halogens (e.g., fluoro in ) to assess electronic effects on bioactivity.

- Scaffold hopping: Introduce heterocycles (e.g., thiazolidinones in ) to the benzamide or quinazolinone moieties.

- Data analysis: Compare IC₅₀ values across derivatives to identify critical functional groups (e.g., 6-fluoro substitution in 3k enhances activity) .

Q. How to resolve contradictions in spectroscopic data during synthesis?

- Troubleshooting:

- Isomerism: Use 2D NMR (COSY, NOESY) to distinguish regioisomers (e.g., para vs. ortho substitution on the phenyl ring).

- Crystallography: Single-crystal X-ray diffraction (e.g., CCDC 2032776 in ) resolves ambiguous proton assignments.

- Reaction optimization: Adjust solvent polarity (e.g., DMF vs. ethanol) to minimize byproducts .

Q. What advanced methods optimize synthetic yield and purity?

- Techniques:

- Catalyst screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization ( ).

- Microwave-assisted synthesis: Reduce reaction time from hours to minutes while maintaining >90% yield.

- HPLC purification: Use C18 columns with acetonitrile/water gradients for high-purity isolation (>98%) .

Q. How to design assays for evaluating metabolic stability or toxicity?

- In vitro models:

- Microsomal stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.

- Cytotoxicity: MTT assay on HepG2 cells to determine CC₅₀ values.

- hERG inhibition: Patch-clamp assays to assess cardiac risk .

Q. What computational tools predict binding affinity to target proteins?

- Workflow:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.